molecular formula C21H19F3N6O5 B14944041 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione

Cat. No.: B14944041
M. Wt: 492.4 g/mol
InChI Key: NQOVCEUCOMZOTA-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring fused to a pyrrole ring, with various functional groups attached, including methoxy, pyrimidinylamino, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE typically involves multi-step organic reactions. One common method is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidinylamino group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the pyrimidinylamino group can produce primary or secondary amines.

Scientific Research Applications

1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

1-(3,4-DIMETHOXYPHENETHYL)-5-(2-PYRIMIDINYLAMINO)-5-(TRIFLUOROMETHYL)-5,7-DIHYDRO-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4,6(3H)-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of methoxy, pyrimidinylamino, and trifluoromethyl groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19F3N6O5

Molecular Weight

492.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione

InChI

InChI=1S/C21H19F3N6O5/c1-34-12-5-4-11(10-13(12)35-2)6-9-30-15-14(16(31)28-19(30)33)20(17(32)27-15,21(22,23)24)29-18-25-7-3-8-26-18/h3-5,7-8,10H,6,9H2,1-2H3,(H,27,32)(H,25,26,29)(H,28,31,33)

InChI Key

NQOVCEUCOMZOTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC4=NC=CC=N4)OC

Origin of Product

United States

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